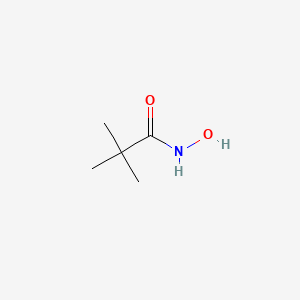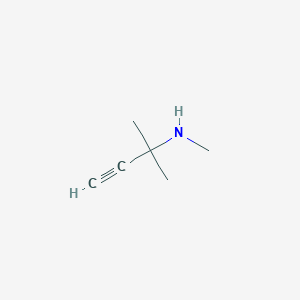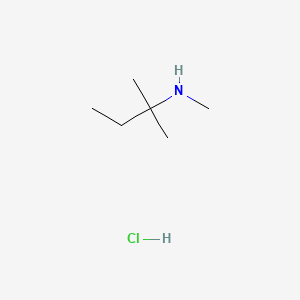
2-Pentyl-2-nonenal
Overview
Description
2-Pentyl-2-nonenal (2-PNN) is a chemical compound that is responsible for the characteristic odor of aged beer, stale nuts, and rancid oils. It is a potent odorant that has been found to have several applications in scientific research. In
Scientific Research Applications
Strecker Degradation in Food Chemistry
2-Pentyl-2-nonenal, a lipid oxidation product, has been studied in the context of Strecker degradation of amino acids like phenylalanine. This degradation is significant in food chemistry, contributing to flavor and aroma development in various food products. Hidalgo, Gallardo, and Zamora (2005) investigated the reaction of 4-hydroxy-2-nonenal with phenylalanine, producing N-substituted 2-pentylpyrrole and 2-pentylfuran. They proposed that lipid oxidation products, including 2-pentyl-2-nonenal, can quantitatively impact the Strecker degradation of amino acids in foods (Hidalgo, Gallardo, & Zamora, 2005).
Role in Aging and Odor Development
2-Pentyl-2-nonenal has been identified as a primary cause of aging-associated odor, characterized by an unpleasant greasy and grassy scent. Lee et al. (2020) explored the use of hen egg white lysosomal-related enzymes for the removal of trans-2-nonenal, suggesting potential clinical applications as anti-aging deodorants. Their findings indicate that these enzymes can effectively reduce trans-2-nonenal levels, which could be beneficial in addressing aging-related odor concerns (Lee et al., 2020).
Interaction with Proteins and Enzymes
Several studies have examined how 2-pentyl-2-nonenal interacts with proteins and enzymes. For instance, research into the lipid peroxidation product 4-hydroxy-2-nonenal has shown its ability to form covalent protein adducts. Bruenner, Jones, and German (1995) provided evidence that the majority of protein modification occurs through Michael addition, with trace amounts forming Schiff base adducts. This insight is crucial for understanding how 2-pentyl-2-nonenal and similar compounds interact with proteins at a molecular level (Bruenner, Jones, & German, 1995).
Potential Therapeutic Applications
The research by Amarnath and Amarnath (2015) on scavenging 4-oxo-2-nonenal, a related compound, suggests potential therapeutic applications for compounds like 2-pentyl-2-nonenal. They demonstrated that certain aminomethylphenols can react with 4-oxo-2-nonenal to form pyrrolo[2,1-b][1,3]oxazines, which could have implications for treating conditions associated with increased lipid oxidation, such as degenerative diseases and cancer (Amarnath & Amarnath, 2015).
properties
IUPAC Name |
2-pentylnon-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKQYIINCNAGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C(CCCCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062791 | |
| Record name | 2-Pentyl-2-nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentyl-2-nonenal | |
CAS RN |
3021-89-4 | |
| Record name | 2-Pentyl-2-nonenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3021-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonenal, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentyl-2-nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylnon-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-({[4-(Acryloyloxy)butoxy]carbonyl}oxy)benzoic acid](/img/structure/B3050911.png)



![Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]-](/img/structure/B3050920.png)




